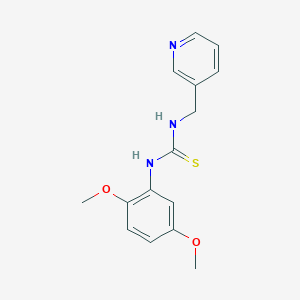
N-(2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a chemical compound that belongs to the class of thioureas. DPTU has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of DPTU is not fully understood, but it is believed to act as a thiourea derivative that can modulate the activity of certain enzymes and receptors in the body. DPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
DPTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic properties. It has been found to reduce oxidative stress and inflammation in vitro and in vivo, which makes it a potential candidate for the treatment of various inflammatory diseases. DPTU has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using DPTU in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of results. DPTU is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DPTU is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several future directions for the use of DPTU in scientific research. One potential application is in the development of new anticancer drugs that target tyrosinase activity. DPTU can also be used as a reference compound for the development of new thiourea derivatives with improved pharmacological properties. Additionally, DPTU can be further studied to elucidate its mechanism of action and potential therapeutic applications in various diseases.
Conclusion:
In conclusion, DPTU is a unique and versatile compound that has been widely used in scientific research. Its potential applications in cancer research, neurobiology, and pharmacology make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPTU have been discussed in this paper.
合成法
DPTU can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with pyridine-3-carboxaldehyde, followed by the reaction of the resulting product with thiourea. The final product is obtained through purification and isolation steps.
科学的研究の応用
DPTU has been used in various scientific research studies, including cancer research, neurobiology, and pharmacology. It has been found to have potential anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. DPTU has also been used in neurobiology research to study the effects of thiourea compounds on the nervous system. In pharmacology, DPTU has been used as a reference compound for the development of new drugs.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-5-6-14(20-2)13(8-12)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXORISWNNFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)
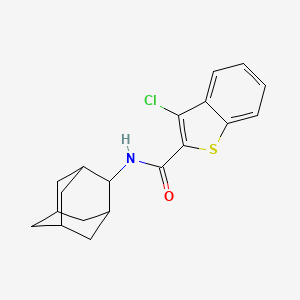


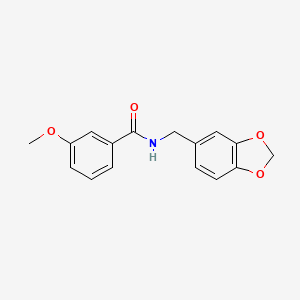
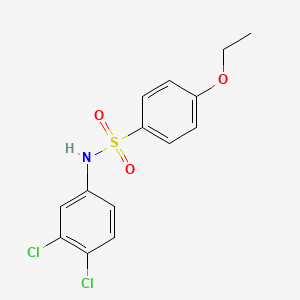
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
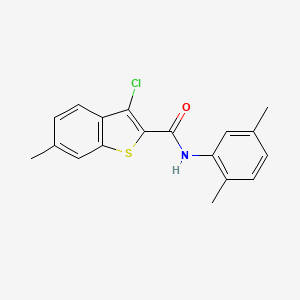
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
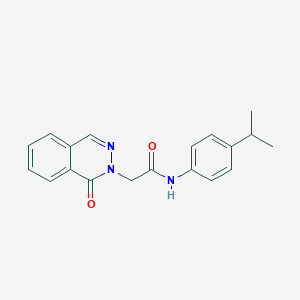
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)